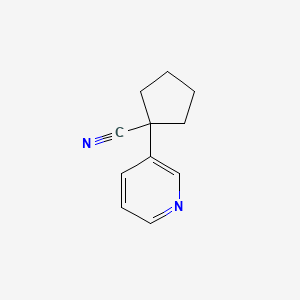

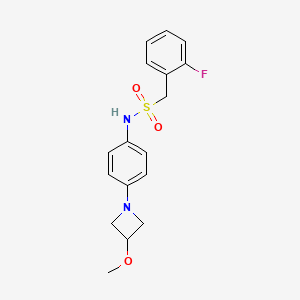

![molecular formula C26H24N2OS B2506614 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-69-9](/img/structure/B2506614.png)

1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two non-adjacent nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical conditions.

Synthesis Analysis

While the specific synthesis of 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is not detailed in the provided papers, similar compounds have been synthesized through multi-step chemical reactions. For instance, substituted 2-sulfinylimidazoles have been synthesized and investigated for their biological activity, indicating that the synthesis of such compounds involves the introduction of substituents at specific positions on the imidazole ring to achieve desired properties and activities .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring can significantly influence the compound's interaction with biological targets. For example, the substitution of 2-pyridyl groups and (2-aminobenzyl)-sulfinyl groups on imidazole derivatives has been shown to lead to highly active compounds with favorable chemical stability . This suggests that the molecular structure of 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, with its specific substituents, may confer unique biological properties.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which can be exploited for their biological activities. For instance, the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives involves the reaction of substituted 1,2-phenylenediamine with other chemical entities . The chemical reactivity of such compounds is essential for their antiprotozoal activity, as demonstrated by their strong activity against protozoa .

Physical and Chemical Properties Analysis

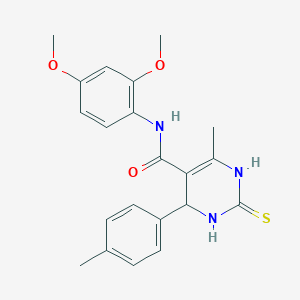

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and binding affinity, are important for their function as therapeutic agents. Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives have been evaluated for their anti-ulcer therapeutic potential, with molecular docking studies revealing their binding affinities to H+/K+-ATPase, an enzyme important in ulcer development . These properties are indicative of the potential physical and chemical characteristics of 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, which may also exhibit similar binding affinities and therapeutic potential .

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is involved in the synthesis of various organic compounds. Hovsepyan et al. (2014) demonstrated its role in intermolecular cyclization processes leading to the formation of 4H-1,2,4-triazoles and 1,3,4-thiadiazoles, which are significant in organic synthesis and potential pharmaceutical applications (Hovsepyan et al., 2014).

Biological Activity and Drug Development

The compound plays a critical role in the development of new drugs. For example, Balan et al. (2015) synthesized a compound structurally related to 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, exhibiting potential as an α-amylase and α-glucosidase inhibitor, suggesting its relevance in antidiabetic drug development (Balan et al., 2015).

Synthesis of Antimicrobial Agents

This compound is also instrumental in synthesizing antimicrobial agents. Egorov et al. (2019) reported its use in the synthesis of cyclopentenediones, potentially contributing to developing new antimicrobial drugs (Egorov et al., 2019). Additionally, Sharma et al. (2017) highlighted its role in synthesizing imidazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Sharma et al., 2017).

Role in Antimycobacterial Synthesis

Miranda and Gundersen (2009) explored the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, including derivatives of 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, to create potential antimycobacterial agents (Miranda & Gundersen, 2009).

Applications in Photocatalysis and Light-Responsive Materials

The compound is utilized in photocatalysis and the synthesis of light-responsive materials. Bai et al. (2010) synthesized imidazole derivatives demonstrating photochromic properties in solution, indicating potential applications in developing light-responsive materials (Bai et al., 2010).

properties

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h3-17H,1,18-19H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFHUKMCDRDNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

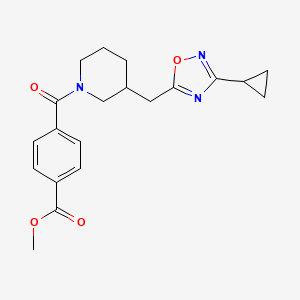

![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

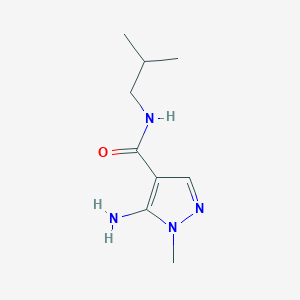

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

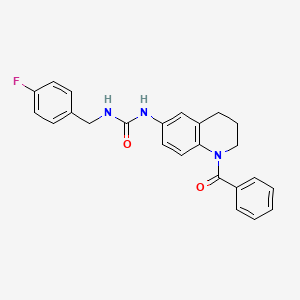

![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)